7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Molecules of related pyrimido[2,3-d]pyrimidine derivatives have been linked by various hydrogen bonds and π-π stacking interactions to form different structural arrangements in crystals. For instance, compounds with similar molecular structures to the specified compound have shown different crystal structures due to the nature of their substituents and the interactions they engage in. This highlights the compound's potential in studying molecular interactions and crystal engineering (Trilleras et al., 2009).
Biological Activity
The structural motifs found in pyrimido[2,3-d]pyrimidine derivatives have been associated with a range of biological activities. Synthesis and evaluation of derivatives have shown significant larvicidal activity against certain larvae, suggesting potential applications in developing insecticidal agents. The presence of specific substituents on the benzyl ring, such as fluorine, enhances their activity, indicating the compound's relevance in the synthesis of biologically active molecules (Gorle et al., 2016).
Chemical Reactions and Modifications
The compound and its derivatives have been involved in regioselective amination reactions, showcasing its utility in synthetic organic chemistry for creating aminated pyrimidine derivatives. This indicates its potential application in the synthesis of novel organic compounds with varying functionalities (Gulevskaya et al., 1994).
Antitumor and Urease Inhibition Activities
Pyrimido[2,3-d]pyrimidine derivatives have shown potential antitumor activities and the ability to inhibit urease, an enzyme linked to certain diseases. The exploration of these derivatives in medicinal chemistry could lead to the development of new therapeutic agents with specific biological targets (Grivsky et al., 1980; Rauf et al., 2010).
Properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-6-4-5-7-15(13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)14-8-10-16(23)11-9-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOLEHVVAPKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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